Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate involves several steps. One common method includes the reaction of specific anthranilic acid derivatives under controlled conditions . The reaction conditions typically involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid
Chemical Reactions Analysis
Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, under appropriate conditions.
Common reagents used in these reactions include p-toluenesulfonic acid and sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical studies to understand molecular interactions.
Medicine: Investigated for potential therapeutic properties, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, although detailed studies on its mechanism are limited .
Comparison with Similar Compounds
Similar compounds include other derivatives of anthranilic acid and related structures. These compounds share some chemical properties but differ in their specific applications and reactivity. The uniqueness of Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
143034-66-6 |
---|---|
Molecular Formula |
C19H14O5 |
Molecular Weight |
322.316 |
InChI |
InChI=1S/C19H14O5/c1-2-22-18(20)14-9-12-10-23-15-8-7-11-5-3-4-6-13(11)16(15)17(12)24-19(14)21/h3-9H,2,10H2,1H3 |
InChI Key |
IMGOTWSANJNNKF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C3=C(C=CC4=CC=CC=C43)OC2)OC1=O |
Origin of Product |
United States |
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